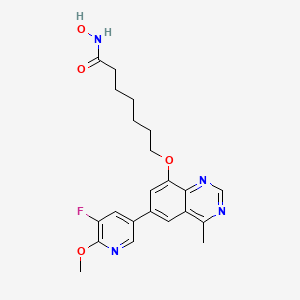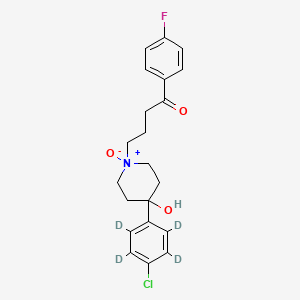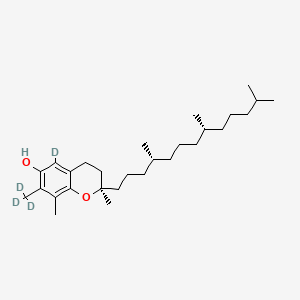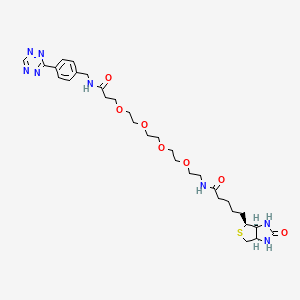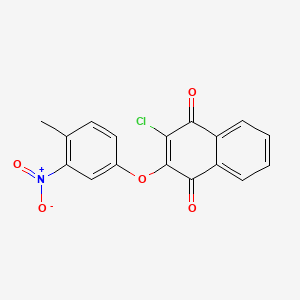
Anti-Trypanosoma cruzi agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-Trypanosoma cruzi agent-2 is a compound designed to combat Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people. The compound is part of ongoing efforts to develop effective treatments for this neglected tropical disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-2 involves the preparation of derivatives containing 2-nitroimidazole, 1,2,4-triazole, and 3-nitro-1,2,4-triazole . These compounds are synthesized through a series of reactions, including nitration, cyclization, and substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-Trypanosoma cruzi agent-2 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Anti-Trypanosoma cruzi agent-2 has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of nitroimidazole and triazole derivatives.
Biology: Investigated for its effects on Trypanosoma cruzi and other related parasites.
Medicine: Explored as a potential therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and mechanism of action.
Wirkmechanismus
The mechanism of action of Anti-Trypanosoma cruzi agent-2 involves the inhibition of key enzymes and pathways in Trypanosoma cruzi. The compound targets the parasite’s mitochondrial dehydrogenases and membrane sterol biosynthesis, disrupting essential metabolic processes and leading to the parasite’s death . Additionally, the compound’s nitro groups can generate reactive oxygen species, further contributing to its anti-parasitic effects .
Vergleich Mit ähnlichen Verbindungen
Benznidazole: A first-line treatment for Chagas disease, known for its efficacy but associated with significant side effects.
Nifurtimox: Another commonly used drug for Chagas disease, with a similar mechanism of action but different side effect profiles.
2,3-Diketopiperazines: A class of compounds with potential anti-Trypanosoma cruzi activity, showing promise in preclinical studies.
Uniqueness: Anti-Trypanosoma cruzi agent-2 stands out due to its unique combination of nitroimidazole and triazole moieties, which confer distinct chemical and biological properties. Its ability to target multiple pathways in the parasite makes it a promising candidate for further development .
Eigenschaften
Molekularformel |
C17H10ClNO5 |
|---|---|
Molekulargewicht |
343.7 g/mol |
IUPAC-Name |
2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
InChI-Schlüssel |
NIMYKKHCWOESLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


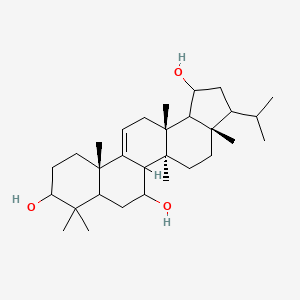
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
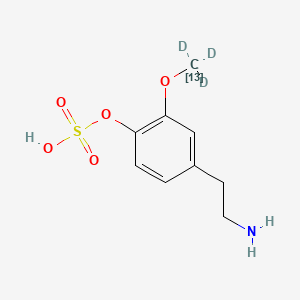
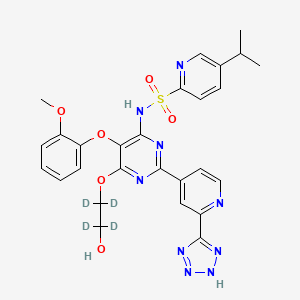

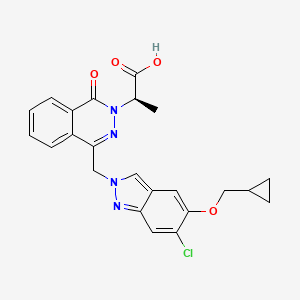
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
